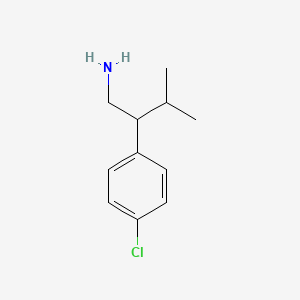

2-(4-Chlorophenyl)-3-methylbutan-1-amine

Description

Contextualization within Amine Chemistry and Organic Synthesis Methodologies

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. They are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. The chemical reactivity of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles and bases.

The synthesis of arylamines, such as 2-(4-Chlorophenyl)-3-methylbutan-1-amine, can be achieved through various established methodologies in organic synthesis. organic-chemistry.orgorganic-chemistry.org Common approaches include the reduction of nitro compounds, reductive amination of carbonyl compounds, and nucleophilic substitution reactions. libretexts.org For a complex molecule like this compound, a multi-step synthesis is often required, starting from simpler, commercially available precursors.

A plausible synthetic route to this compound can be inferred from the synthesis of its precursor, 2-(4-chlorophenyl)-3-methylbutyric acid. The synthesis of this acid can begin with the hydroformylation of 1-(4-chlorophenyl)-2-methylpropene-1 in the presence of a rhodium catalyst to produce 2-(4-chlorophenyl)-3-methylbutanal. google.com Subsequent oxidation of this aldehyde yields 2-(4-chlorophenyl)-3-methylbutyric acid. google.com This carboxylic acid can then be converted to the target amine through several established methods, such as the Curtius rearrangement, Hofmann rearrangement, or by conversion to an amide followed by reduction.

Table 1: Chemical Properties of this compound and Related Compounds nih.govnih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| This compound | C11H16ClN | 197.70 | 3 |

| 2-(3-Chlorophenyl)-4-methoxy-3-methylbutan-1-amine | C12H18ClNO | 227.73 | 3.2 |

| 3-methylbutan-1-amine | C5H13N | 87.16 | 1.2 |

Significance of Aryl-Substituted Butylamines as Chemical Scaffolds for Research

Aryl-substituted butylamines, the class of compounds to which this compound belongs, are recognized for their utility as versatile chemical scaffolds in various research domains, particularly in medicinal chemistry. wikipedia.org The presence of an aromatic ring and an amine functional group provides opportunities for a wide range of chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening. mdpi.com

The specific structural motifs within this compound, namely the 4-chlorophenyl group and the isobutyl-amine backbone, can be found in various biologically active molecules. The chlorine substituent on the phenyl ring can influence the compound's lipophilicity and its ability to engage in halogen bonding, which can be a critical interaction in ligand-protein binding. The amine group is a key pharmacophoric feature, often involved in salt formation to improve solubility or in hydrogen bonding interactions with biological targets.

The hindered nature of some aryl-substituted amines makes them valuable as building blocks for creating sterically demanding structures, which can be crucial for achieving selectivity for specific biological targets. The exploration of derivatives of this compound could lead to the discovery of novel compounds with specific biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGBFKNOWNBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 3 Methylbutan 1 Amine and Its Derivatives

Development of Novel Synthetic Pathways for 2-(4-Chlorophenyl)-3-methylbutan-1-amine

The synthesis of this compound can be strategically approached from its corresponding carbonyl precursors, namely 2-(4-chlorophenyl)-3-methylbutanal or the related 2-(4-chlorophenyl)-3-methylbutanoic acid. A well-documented multi-step pathway to these precursors starts from 4-chlorobenzaldehyde (B46862) and propionaldehyde. google.com This foundational route involves a series of transformations including aldol (B89426) condensation, hydrogenation, dehydration, hydroformylation, and oxidation to yield the carboxylic acid. google.com

The final, crucial step to obtain the target primary amine is typically achieved through reductive amination of the aldehyde precursor, 2-(4-chlorophenyl)-3-methylbutanal. google.com This reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the amine. A variety of reducing agents can be employed for this transformation. harvard.edumasterorganicchemistry.com Alternatively, the carboxylic acid can be converted to an amide, which is then reduced to the primary amine using potent reducing agents like lithium aluminum hydride.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. For the multi-step synthesis of the aldehyde precursor, optimization of each stage is critical. For instance, the hydroformylation of the intermediate, 1-(4-chlorophenyl)-2-methylpropene-1, to 2-(4-chlorophenyl)-3-methylbutanal is a key reaction. google.com The conditions for this step, including catalyst choice (e.g., cobalt or rhodium complexes), pressure of carbon monoxide and hydrogen, temperature, and solvent, must be finely tuned to maximize the yield of the desired linear aldehyde over other isomers. google.com A subsequent distillation of the crude product can yield the aldehyde at over 96% purity. google.com

For the final reductive amination step, the choice of reducing agent and reaction conditions significantly impacts the outcome. Mild and selective reducing agents are preferred to avoid side reactions. researchgate.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose, often used in solvents like dichloroethane or tetrahydrofuran. mdma.ch It offers high chemoselectivity, reducing the intermediate iminium ion much faster than the starting aldehyde. masterorganicchemistry.com Another common reagent, sodium cyanoborohydride (NaBH₃CN), is also highly effective, particularly under mildly acidic conditions (pH 6-7) which favor iminium ion formation without significant reduction of the carbonyl group. harvard.edu Optimization involves screening different reducing agents, solvents, temperature, and pH to maximize the conversion to the desired this compound.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid (catalyst), Dichloroethane (DCE) or THF, Room Temp | Mild, highly selective for imines/iminium ions, tolerates many functional groups. researchgate.netmdma.ch | Relatively expensive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild, selective at controlled pH, effective for a wide range of substrates. harvard.edu | Highly toxic cyanide byproducts. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, Ni, etc., Pressure, Heat | "Clean" reaction with water as the only byproduct, catalyst can be recycled. | Requires specialized pressure equipment, may reduce other functional groups. |

| α-Picoline-Borane | Methanol, Acetic acid (catalyst) | Can be used in various solvents including water or under neat conditions. organic-chemistry.org | May require specific catalysts for activation. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. researchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied. One approach is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones and aldehydes to produce chiral amines with high stereoselectivity, using ammonia as the nitrogen source and a recyclable NAD(P)H cofactor. This enzymatic approach operates in aqueous media under mild conditions, offering a green alternative to traditional metal hydrides.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The target molecule, this compound, possesses two chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The synthesis of a single, desired stereoisomer requires precise control over the spatial arrangement of atoms during the reaction, a field known as stereoselective synthesis.

Application of Chiral Catalysis for Asymmetric Induction

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic starting materials. For the synthesis of a specific stereoisomer of this compound, a key strategy would be the asymmetric reduction of a prochiral precursor. For example, an appropriately synthesized enamine or imine precursor could undergo asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands. This approach can induce high enantioselectivity, leading to the formation of one enantiomer in significant excess.

Organocatalysis provides another avenue for asymmetric induction. Chiral phosphoric acids or chiral primary amines can catalyze various transformations, including asymmetric Michael additions or reductive aminations, that could be adapted to set the stereocenters of the target molecule with high fidelity. nih.gov

Utilization of Chiral Auxiliaries and Substrate Control Strategies

Chiral auxiliaries are chiral compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This is a robust and reliable method for asymmetric synthesis.

A plausible strategy for synthesizing a specific stereoisomer of this compound would begin with the corresponding carboxylic acid, 2-(4-chlorophenyl)-3-methylbutanoic acid. google.comnih.gov This acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. nih.gov The resulting amide can then undergo a diastereoselective reaction. For instance, if the synthesis starts from a precursor like 4-chlorophenylacetic acid coupled to an auxiliary, a diastereoselective alkylation with an isopropyl halide could set the two adjacent stereocenters. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary. wikipedia.org

Another highly effective strategy employs Ellman's tert-butanesulfinamide. yale.edu This chiral amine reagent can be condensed with the aldehyde precursor, 2-(4-chlorophenyl)-3-methylbutanal, to form a chiral N-sulfinyl imine. A subsequent nucleophilic addition (e.g., from a Grignard or organolithium reagent, if building the carbon skeleton at this stage) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Finally, simple acidic hydrolysis removes the auxiliary to yield the enantiomerically enriched primary amine. nih.gov

Table 2: Overview of Chiral Auxiliary Strategies

| Chiral Auxiliary | Proposed Application | Key Transformation | Removal |

| Evans Oxazolidinones | Acylation with 2-(4-chlorophenyl)-3-methylbutanoic acid precursor. | Diastereoselective enolate alkylation to set stereocenters. | Hydrolysis (acidic or basic) to yield chiral carboxylic acid, then conversion to amine. |

| Pseudoephedrine / Pseudoephenamine | Amide formation with carboxylic acid precursor. | Diastereoselective alkylation of the corresponding enolate. nih.gov | Hydrolysis or reduction to yield chiral acid, alcohol, or ketone. nih.gov |

| tert-Butanesulfinamide | Condensation with 2-(4-chlorophenyl)-3-methylbutanal. | Diastereoselective nucleophilic addition to the C=N bond. nih.gov | Mild acid hydrolysis to yield the chiral primary amine directly. yale.edu |

Synthesis of Structurally Related Analogues for Comparative Academic Investigation

The synthesis of structural analogues is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships. For this compound, analogues can be designed by modifying three main parts of the molecule: the aromatic ring, the alkyl chain, or the amine functionality.

For example, the 4-chloro substituent on the phenyl ring could be replaced with other halogens (F, Br, I), alkyl groups (e.g., methyl), or alkoxy groups (e.g., methoxy) to probe electronic and steric effects. Synthesis of these analogues would follow similar pathways, starting with the appropriately substituted benzaldehyde (B42025). google.com

The alkyl backbone can also be altered. An interesting analogue is 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, where the benzylic proton is replaced by a cyclobutane (B1203170) ring. molport.com This modification dramatically increases steric bulk and conformational rigidity at the C2 position. Its synthesis involves different key steps, such as the addition of an isobutylmagnesium halide to 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Finally, the primary amine could be converted into secondary or tertiary amines through subsequent reductive amination or alkylation, or transformed into other nitrogen-containing functional groups like amides or sulfonamides. These derivatives are valuable for understanding how changes in basicity and hydrogen-bonding capacity affect the molecule's properties.

Systematic Modifications on the 4-Chlorophenyl Moiety

Modifications on the 4-chlorophenyl ring are crucial for exploring the structure-activity relationships of this class of compounds. These modifications typically involve replacing the chlorine atom with other substituents through various cross-coupling reactions.

One of the most powerful and versatile methods for such modifications is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide. Starting with a bromo-analog of the target compound, 2-(4-bromophenyl)-3-methylbutan-1-amine, a wide array of aryl and heteroaryl groups can be introduced at the 4-position of the phenyl ring. The general scheme involves the reaction of the aryl bromide with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Another key methodology is the Buchwald-Hartwig amination , which is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for introducing various amine-based substituents onto the aromatic ring. For instance, reacting this compound with different primary or secondary amines in the presence of a palladium catalyst and a suitable ligand can lead to the synthesis of a diverse library of N-aryl derivatives. The reaction's scope is broad, allowing for the coupling of a wide range of amines with aryl halides.

The following table illustrates hypothetical examples of derivatives that could be synthesized by applying these modern cross-coupling methodologies to a suitable precursor of this compound.

| Precursor Compound | Coupling Partner | Reaction Type | Resulting Moiety at 4-position |

| 2-(4-bromophenyl)-3-methylbutan-1-amine | Phenylboronic acid | Suzuki-Miyaura | Biphenyl |

| 2-(4-bromophenyl)-3-methylbutan-1-amine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 4-Methoxyphenyl |

| This compound | Aniline | Buchwald-Hartwig | Phenylamino |

| This compound | Morpholine | Buchwald-Hartwig | Morpholinyl |

Diversification of the Butyl Chain and Amine Functional Group

Diversification of the butyl chain and the primary amine functional group offers another avenue for creating a wide range of derivatives. These modifications can be achieved through several well-established synthetic transformations.

N-Alkylation and N-Acylation: The primary amine group of this compound is a versatile handle for introducing various substituents. N-alkylation can be achieved by reacting the primary amine with alkyl halides. However, this method can sometimes lead to overalkylation. A more controlled approach is reductive amination , where the primary amine is reacted with an aldehyde or a ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield secondary or tertiary amines. This method is highly versatile and allows for the introduction of a wide array of alkyl and arylalkyl groups.

N-acylation involves the reaction of the primary amine with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is typically straightforward and high-yielding. A variety of acyl groups, including substituted benzoyl groups, can be introduced to generate a library of N-acyl derivatives.

Modification of the Butyl Chain: While modifications to the butyl chain are synthetically more challenging, they can be envisioned through multi-step synthetic sequences starting from different precursors. For instance, employing alternative Grignard reagents during the initial steps of the synthesis of the core structure could lead to variations in the alkyl chain.

The tables below provide hypothetical examples of derivatives that could be synthesized through these diversification strategies.

Table of N-Alkylated Derivatives via Reductive Amination

| Starting Amine | Aldehyde/Ketone | Reducing Agent | Product |

|---|---|---|---|

| This compound | Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl-2-(4-chlorophenyl)-3-methylbutan-1-amine |

| This compound | Acetaldehyde | Sodium triacetoxyborohydride | N-ethyl-2-(4-chlorophenyl)-3-methylbutan-1-amine |

| This compound | Acetone | Sodium triacetoxyborohydride | N-isopropyl-2-(4-chlorophenyl)-3-methylbutan-1-amine |

Table of N-Acylated Derivatives

| Starting Amine | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2-(4-chlorophenyl)-3-methylbutyl)acetamide |

| This compound | Benzoyl chloride | N-(2-(4-chlorophenyl)-3-methylbutyl)benzamide |

| This compound | 4-Fluorobenzoyl chloride | N-(2-(4-chlorophenyl)-3-methylbutyl)-4-fluorobenzamide |

Chemical Reactivity and Transformation Studies of 2 4 Chlorophenyl 3 Methylbutan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-(4-Chlorophenyl)-3-methylbutan-1-amine is a key site for a multitude of chemical reactions, including acylation, alkylation, sulfonylation, and the formation of various derivatives such as Schiff bases.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for building molecular complexity.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to proceed efficiently to form the corresponding N-acyl derivatives (amides). For instance, treatment with acetic anhydride (B1165640) would yield N-[2-(4-chlorophenyl)-3-methylbutyl]acetamide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The steric hindrance around the amine, imparted by the adjacent isopropyl and 4-chlorophenyl groups, might influence the reaction rate but is generally not prohibitive for acylation. researchgate.net

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orgrsc.orgnih.gov To achieve mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination would be necessary. For example, reaction with methyl iodide could lead to a mixture of N-methyl, N,N-dimethyl, and quaternary ammonium products.

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide. semanticscholar.orgresearchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction is generally robust and less prone to over-reaction compared to alkylation. The resulting sulfonamides are often crystalline solids and are important functional groups in medicinal chemistry.

Table 1: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Reagent Example | Product Example |

|---|---|---|

| Acylation | Acetic Anhydride | N-[2-(4-chlorophenyl)-3-methylbutyl]acetamide |

| Alkylation | Methyl Iodide | N-[2-(4-chlorophenyl)-3-methylbutyl]methanamine |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-[2-(4-chlorophenyl)-3-methylbutyl]-4-methylbenzenesulfonamide |

Formation of Schiff Bases and other Amine Derivatives

The primary amine functionality of this compound allows for the formation of imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. nih.govresearchgate.netresearchgate.netpeerj.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. For example, the reaction with benzaldehyde (B42025) would form N-[2-(4-chlorophenyl)-3-methylbutyl]-1-phenylmethanimine. The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. nih.gov These imine derivatives can serve as versatile intermediates for further synthetic transformations.

Chemical Transformations of the 4-Chlorophenyl Group

The 4-chlorophenyl group of the molecule is susceptible to transformations characteristic of halogenated aromatic compounds, including nucleophilic and electrophilic aromatic substitution reactions.

Investigation of Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the aromatic ring can potentially be displaced by strong nucleophiles under specific conditions, a process known as nucleophilic aromatic substitution (SNA r). researchgate.netyoutube.commasterorganicchemistry.comlibretexts.org However, the 4-chlorophenyl group in this molecule is not strongly activated towards SNA r as it lacks strong electron-withdrawing groups in the ortho or para positions. Therefore, forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium amide, alkoxides), would likely be required to achieve substitution. The steric bulk of the 3-methylbutan-1-amine substituent might also influence the accessibility of the aromatic ring to incoming nucleophiles.

Analysis of Electrophilic Aromatic Substitution Patterns

The 4-chlorophenyl ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.commsu.edulibretexts.orgkhanacademy.org The directing effects of the existing substituents, the chloro group and the alkylamine side chain, will determine the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. The amino group, being an activating group, would strongly direct incoming electrophiles to the ortho and para positions relative to its point of attachment. However, under the acidic conditions often employed for EAS, the amine group will be protonated to form an ammonium salt, which is a deactivating and meta-directing group. Therefore, the outcome of electrophilic substitution reactions would be highly dependent on the specific reaction conditions. For instance, nitration with a mixture of nitric and sulfuric acids would likely lead to substitution at the positions meta to the protonated amino group and ortho to the chloro group.

Oxidation and Reduction Pathways of this compound

The molecule possesses functional groups that can be targeted for oxidation and reduction.

Oxidation: The primary amine group can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. For example, oxidation with a mild oxidizing agent like hydrogen peroxide could potentially yield the corresponding hydroxylamine (B1172632) or nitroso compound. libretexts.orgwayne.edu More vigorous oxidation could lead to the formation of a nitro group. The benzylic position is not particularly activated for oxidation in this molecule.

Reduction: The 4-chlorophenyl group can undergo reduction. Catalytic hydrogenation, for instance, using a palladium catalyst and a hydrogen source, could lead to the dechlorination of the aromatic ring, yielding 2-phenyl-3-methylbutan-1-amine. This type of dehalogenation is a common transformation in organic synthesis.

Cyclization and Rearrangement Reactions Involving the Molecular Scaffold

The molecular architecture of this compound, characterized by a β-arylethylamine core, presents a versatile scaffold for a variety of chemical transformations. The strategic positioning of a primary amine and a substituted phenyl ring allows for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. Furthermore, the potential for skeletal rearrangements, while less explored for this specific molecule, remains a plausible avenue for structural diversification. This section delves into the theoretical and established reactivity of analogous structures to predict the behavior of the this compound scaffold in cyclization and rearrangement reactions.

The primary focus of cyclization reactions for β-arylethylamines is the formation of isoquinoline (B145761) and its derivatives, which are significant structural motifs in many natural products and pharmacologically active compounds. Two of the most prominent and well-established methods for achieving this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.org The reaction is initiated by the formation of an iminium ion, which then undergoes ring closure. nrochemistry.com For this compound, this reaction would likely proceed by condensation with an aldehyde (e.g., formaldehyde) to form a Schiff base, which is then protonated to generate a reactive iminium ion. The subsequent intramolecular attack of the electron-rich phenyl ring onto the iminium carbon would lead to the formation of a spirocyclic intermediate, which then rearranges to the final tetrahydroisoquinoline product. The presence of the chlorine atom on the phenyl ring, being an ortho, para-director, would favor cyclization at the ortho position to the ethylamine (B1201723) substituent.

Conversely, the Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org This reaction requires the initial acylation of the primary amine of this compound, for example, with acetyl chloride to form the corresponding N-acetyl derivative. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), promotes the cyclization. organic-chemistry.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the phenyl ring. wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated to the corresponding isoquinoline. The success of the Bischler-Napieralski reaction is often enhanced by the presence of electron-donating groups on the aromatic ring; however, the reaction can proceed with halogenated systems under appropriate conditions. nrochemistry.com

The table below outlines the hypothetical conditions and expected products for the Pictet-Spengler and Bischler-Napieralski reactions involving this compound, based on established protocols for analogous β-arylethylamines.

| Reaction Name | Starting Material | Reagents and Conditions | Expected Product |

| Pictet-Spengler Reaction | This compound | 1. Aldehyde (e.g., HCHO) or Ketone2. Acid catalyst (e.g., HCl, H₂SO₄)3. Heating in a suitable solvent (e.g., protic or aprotic) | 6-Chloro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivative |

| Bischler-Napieralski Reaction | N-acyl-2-(4-Chlorophenyl)-3-methylbutan-1-amine | 1. Dehydrating agent (e.g., POCl₃, P₂O₅)2. Reflux in an inert solvent (e.g., toluene, acetonitrile) | 6-Chloro-1-isopropyl-3,4-dihydroisoquinoline derivative |

Regarding rearrangement reactions , the molecular scaffold of this compound does not possess obvious functionalities that would predispose it to common intramolecular rearrangements under standard conditions. Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, typically require the formation of a carbocation intermediate at a suitable position within the molecule. While such intermediates could potentially be generated under strongly acidic or specific reaction conditions, dedicated studies on the rearrangement pathways of this particular molecular scaffold are not extensively documented in the current scientific literature. Future research may explore the possibility of inducing skeletal rearrangements through targeted chemical transformations, potentially leading to novel and structurally diverse compounds.

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl 3 Methylbutan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics

High-resolution NMR spectroscopy is a premier, non-destructive technique for elucidating the precise molecular structure and dynamic behavior of organic molecules in solution. For 2-(4-Chlorophenyl)-3-methylbutan-1-amine, ¹H and ¹³C NMR would provide definitive evidence of its covalent framework, while advanced two-dimensional techniques would be essential for exploring its conformational preferences.

The complexity of the molecule, featuring two adjacent chiral centers (at C1 and C2), implies the existence of diastereomers, each of which would produce a unique NMR spectrum. The free rotation around the C-C single bonds (C1-C2, C2-C3, and C3-isopropyl) results in a population of various rotamers. The observed NMR spectrum represents a population-weighted average of these conformations if their interconversion is fast on the NMR timescale.

Predicted ¹H and ¹³C NMR Data: Based on standard chemical shift increments and data from analogous structures, a predicted assignment for the ¹H and ¹³C NMR spectra can be proposed. The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets (an AA'BB' system) due to their chemical and magnetic inequivalence. The aliphatic protons would present complex splitting patterns due to diastereotopicity and spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (2H) | 7.20 - 7.35 | Doublet |

| Aromatic (2H) | 7.05 - 7.15 | Doublet |

| -CH-Ar (H2) | 2.80 - 3.00 | Multiplet |

| -CH-NH₂ (H1) | 3.10 - 3.30 | Multiplet |

| -CH(CH₃)₂ (H3) | 1.90 - 2.10 | Multiplet |

| -NH₂ | 1.50 - 2.50 | Broad Singlet |

| -CH(CH₃)₂ (6H) | 0.90 - 1.00 | Doublet of Doublets |

| -CH-CH₃ (H4) | 0.70 - 0.85 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 131 - 133 |

| Aromatic C-H (ortho) | 129 - 131 |

| Aromatic C-H (meta) | 128 - 129 |

| Aromatic C-ipso | 140 - 142 |

| -CH-Ar (C2) | 45 - 50 |

| -CH-NH₂ (C1) | 48 - 53 |

| -CH(CH₃)₂ (C3) | 30 - 35 |

| -CH-CH₃ (C4) | 15 - 20 |

| -CH(CH₃)₂ | 20 - 25 |

Conformational and Dynamic Analysis: To study the molecule's preferred conformations, advanced NMR experiments would be employed. Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations between protons, providing insights into their spatial proximity in the dominant conformers. For instance, NOE correlations between the aromatic protons and the aliphatic protons on the butyl chain would help define the orientation of the chlorophenyl ring relative to the backbone.

Furthermore, the magnitude of the three-bond proton-proton coupling constants (³J-coupling) between adjacent methine protons (H1-H2 and H2-H3) could be used with the Karplus equation to estimate the dihedral angles. By analyzing these angles, the preferred staggered conformations (anti vs. gauche) around the C1-C2 and C2-C3 bonds can be determined. Variable temperature NMR studies could also provide information on the energy barriers between different rotamers.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "molecular fingerprint." The vibrational modes of this compound are determined by the masses of the atoms, the bond strengths, and the molecular geometry.

FTIR Spectroscopy: The FTIR spectrum is anticipated to show characteristic absorption bands corresponding to the primary amine, the substituted aromatic ring, and the aliphatic chain.

N-H Vibrations: The primary amine group (-NH₂) would exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). A broad N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methine groups) are found just below 3000 cm⁻¹. C-H bending vibrations for the isopropyl and methyl groups would be observed in the 1350-1470 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) ring would give a strong band in the 800-850 cm⁻¹ range.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 700 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong and sharp signals in the Raman spectrum, which would be prominent for the 4-chlorophenyl group. The C-C backbone stretching and C-H bending modes would also be Raman active. While N-H and C-Cl stretches are often weaker in Raman spectra compared to FTIR, their observation can confirm the assignments. The combination of both techniques provides a more complete vibrational analysis. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR, Raman |

| -NH₂ | N-H Bend (scissoring) | 1590 - 1650 | FTIR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | FTIR, Raman |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | FTIR, Raman |

| Aliphatic C-H | C-H Bend | 1350 - 1470 | FTIR |

| Aromatic C-H | C-H Out-of-plane Bend (para) | 800 - 850 | FTIR |

| C-Cl | C-Cl Stretch | 700 - 800 | FTIR, Raman |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Advanced mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₆ClN), high-resolution mass spectrometry (HRMS) would confirm its exact mass and elemental composition.

Fragmentation Pathways: Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙). The fragmentation of this ion is governed by the stability of the resulting fragments. For primary amines, the most characteristic fragmentation is α-cleavage—the breaking of the bond adjacent to the carbon bearing the amino group. youtube.commiamioh.edu

Alpha-Cleavage (Loss of Alkyl Radical): The most favorable α-cleavage would involve the loss of the largest substituent, the 4-chlorophenyl-isopropyl radical, to form a stable iminium ion [CH₂=NH₂]⁺ at a mass-to-charge ratio (m/z) of 30. This is often the base peak in the mass spectra of primary amines.

Benzylic Cleavage: Another significant fragmentation pathway involves the cleavage of the C2-C3 bond, leading to the formation of a stable benzylic cation, [ (Cl-C₆H₄)CH(CH₃) ]⁺. This fragment would be highly stabilized by the aromatic ring.

Loss of NH₃: The molecular ion could also undergo the loss of a neutral ammonia (B1221849) molecule (NH₃), a common fragmentation for primary amines.

Isotopic Labeling: The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak. This isotopic pattern would also be observed for any fragment ions that retain the chlorine atom, serving as a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the fragments. youtube.com

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

| 197 | [C₁₁H₁₆³⁵ClN]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₁₁H₁₆³⁷ClN]⁺˙ | Isotopic Molecular Ion (M+2)⁺˙ |

| 167 | [C₁₁H₁₃³⁵Cl]⁺˙ | [M - NH₃]⁺˙ |

| 141/143 | [C₈H₈³⁵Cl]⁺ / [C₈H₈³⁷Cl]⁺ | Benzylic cation after cleavage |

| 30 | [CH₄N]⁺ | α-cleavage, loss of chlorophenyl-isopropyl radical |

X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing Analysis

While NMR provides structural information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Solid-State Molecular Structure: A successful crystallographic analysis of this compound would reveal the exact conformation adopted by the molecule in the crystal lattice. This includes the specific rotational state around the C-C single bonds and the orientation of the 4-chlorophenyl ring. This solid-state conformation may or may not be the lowest energy conformation in solution, but it provides a critical reference point for computational and other spectroscopic studies.

Although no experimental crystal structure is publicly available for this specific compound, a hypothetical data table illustrates the parameters that would be determined from such an analysis.

Table 5: Illustrative Crystallographic Data Table

| Parameter | Example Value |

| Chemical formula | C₁₁H₁₆ClN |

| Formula weight | 197.70 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.02 |

| Hydrogen bonding | N-H···N interactions observed |

This table is for illustrative purposes only and represents the type of data obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Molecular Modeling of 2 4 Chlorophenyl 3 Methylbutan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental DFT procedure used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. For 2-(4-Chlorophenyl)-3-methylbutan-1-amine, this process involves calculating the forces on each atom and adjusting their positions until a stable structure, corresponding to a minimum on the potential energy surface, is found. Methods like the B3LYP functional combined with a 6-311G** basis set are commonly employed for such optimizations. nih.govnih.gov

The analysis of the energy landscape involves identifying various stable conformers (isomers that can be interconverted by rotation around single bonds) and calculating their relative energies. This reveals the most probable shapes the molecule will adopt and provides insight into its flexibility.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents plausible data that would be generated from a DFT geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C-Cl | 1.75 Å | |

| C-N | 1.47 Å | |

| C-C (Aromatic) | 1.39 Å | |

| C-C (Aliphatic) | 1.54 Å | |

| Bond Angles | ||

| C-C-N | 110.5° | |

| Cl-C-C (Aromatic) | 119.8° | |

| Dihedral Angles | ||

| C(Aromatic)-C-C-N | 65.2° |

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. nih.gov This allows for the assignment of specific spectral bands to the vibrations of particular functional groups within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies This table illustrates a typical comparison between DFT-calculated and experimentally observed vibrational frequencies for key functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3520, 3415 | 3379, 3278 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3155 | 3029 |

| C-H Stretch (Aliphatic) | Methyl/Butane | 3010, 2985 | 2890, 2866 |

| C=C Stretch | Phenyl Ring | 1615, 1505 | 1550, 1445 |

| C-Cl Stretch | Chlorophenyl | 780 | 749 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and reactivity. A small energy gap generally implies high chemical reactivity and low kinetic stability. mdpi.comnih.gov Analysis of the spatial distribution of these orbitals can identify the likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amine group, while the LUMO may be distributed across the chlorophenyl ring.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table displays theoretical values for HOMO-LUMO energies and derived quantum chemical parameters that predict reactivity.

| Parameter | Formula | Hypothetical Value |

| EHOMO | - | -6.85 eV |

| ELUMO | - | -0.95 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 eV |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Global Hardness (η) | (I - A) / 2 | 2.95 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.90 eV |

| Global Electrophilicity (ω) | μ² / (2η) | 2.58 eV |

DFT can be used to map out the entire energy profile of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them. masterorganicchemistry.com A transition state is a specific molecular configuration along the reaction coordinate that represents the energy maximum. masterorganicchemistry.com Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea), which is the primary barrier that must be overcome for the reaction to proceed.

For this compound, a potential reaction to study would be the nucleophilic substitution at the amine group. Computational modeling could identify the transition state for this process, revealing whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, an MD simulation, typically performed in a simulated solvent environment, would allow for extensive sampling of its conformational space. mdpi.com This is crucial for understanding the molecule's flexibility and the relative stability of different conformers in solution. Analysis of the MD trajectory can reveal key structural parameters like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure the molecule's compactness. nih.gov

Table 4: Hypothetical Output from a 100 ns MD Simulation This table summarizes typical analytical results from an MD simulation trajectory.

| Parameter | Description | Average Value |

| RMSD | Root-Mean-Square Deviation from the initial structure, indicating conformational stability. | 2.1 Å |

| Rg | Radius of Gyration, indicating the compactness of the molecule. | 4.5 Å |

| SASA | Solvent-Accessible Surface Area, indicating the molecule's exposure to the solvent. | 350 Ų |

| Intramolecular H-Bonds | Average number of hydrogen bonds within the molecule, indicating stabilizing interactions. | 0.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of molecules with known activities. A statistical model is then built to predict the activity of new, untested compounds. nih.gov

For this compound, a QSAR study would involve designing and synthesizing a series of analogues with varied substituents on the phenyl ring or the aliphatic chain. By measuring a specific biological activity for these compounds, a QSAR model could be developed. Such a model could take the form of a linear equation that relates the activity to specific descriptors, providing valuable guidance for designing more potent or selective molecules.

Table 5: Hypothetical QSAR Model Equation This table presents a sample QSAR equation, illustrating how molecular descriptors might correlate with biological activity.

| Model Component | Description |

| Dependent Variable | log(1/IC₅₀) |

| Equation | log(1/IC₅₀) = 0.75 * (cLogP) - 0.21 * (MR) + 0.45 * (ELUMO) + 2.34 |

| Statistics | n = 30, r² = 0.88, q² = 0.76 |

| Descriptors | cLogP : Calculated octanol-water partition coefficient (hydrophobicity)MR : Molar Refractivity (steric parameter)ELUMO : Energy of the Lowest Unoccupied Molecular Orbital (electronic parameter) |

In Silico Prediction of Molecular Interactions through Docking and Scoring (e.g., protein-ligand interactions)

There is currently no publicly available research detailing the in silico prediction of molecular interactions for this compound through docking and scoring.

Preclinical Biological Investigations of 2 4 Chlorophenyl 3 Methylbutan 1 Amine

In Vitro Biological Interaction Profiling

In vitro biological interaction profiling is a critical step in the preclinical evaluation of a novel chemical entity. This process involves a series of experiments designed to characterize the compound's effects on specific biological targets and cellular processes in a controlled laboratory setting. This typically includes assessing its binding affinity to various receptors, its ability to inhibit or activate key enzymes, and its impact on general cellular functions.

Ligand-Receptor Binding and Functional Assays in Relevant Model Systems

Ligand-receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor(s). These assays measure the strength of the interaction between the compound (ligand) and the receptor. Functional assays are subsequently performed to determine the biological consequence of this binding, i.e., whether the compound acts as an agonist, antagonist, or inverse agonist.

No data on the ligand-receptor binding affinities or functional activities of 2-(4-Chlorophenyl)-3-methylbutan-1-amine at any specific receptor are available in the public domain.

Enzyme Inhibition or Activation Kinetic Studies

Enzyme inhibition and activation studies are conducted to understand how a compound may interfere with or enhance the activity of specific enzymes. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

There is no publicly available information regarding the effects of this compound on any enzyme systems.

Cellular Assays for General Biological Processes (e.g., cell viability, reporter gene activity)

Cellular assays provide insight into the broader biological effects of a compound on whole cells. Cell viability assays, for example, assess the cytotoxicity of a compound, while reporter gene assays can measure the activation or inhibition of specific cellular signaling pathways.

No studies detailing the effects of this compound on cell viability, reporter gene activity, or other general biological processes have been identified in the available literature.

In Vitro Metabolic Pathway Elucidation of this compound

Understanding the metabolic fate of a compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolic studies are designed to identify the metabolic pathways, the resulting metabolites, and the specific enzymes responsible for the compound's transformation.

Identification of Metabolites in Hepatic Microsomal Systems and Hepatocytes

Incubation of a compound with liver microsomes or hepatocytes is a standard method for identifying its primary metabolites. These systems contain the key drug-metabolizing enzymes. The resulting metabolites are then typically identified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

No research has been published detailing the metabolites of this compound formed in hepatic microsomal systems or hepatocytes.

Investigation of Cytochrome P450 Isozyme Involvement in Metabolic Transformations

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of xenobiotics. Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for a compound's metabolism is important for predicting potential drug-drug interactions. This is often investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in liver microsome experiments.

There is no information available regarding the specific cytochrome P450 isozymes involved in the metabolism of this compound.

Analysis of Conjugation Reactions (Phase II Metabolism)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For a primary amine like this compound, potential Phase II metabolic pathways would include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to the primary amine group would form an N-glucuronide conjugate. Research in this area would typically involve in vitro assays using liver microsomes or recombinant UGT enzymes to identify the specific UGT isoforms involved and to determine the kinetics of the reaction.

Sulfation: The transfer of a sulfonate group, mediated by sulfotransferases (SULTs), to the amine could also occur. In vitro studies with cytosolic fractions of liver cells or specific SULT isoforms would be necessary to evaluate this pathway.

N-Acetylation: The addition of an acetyl group by N-acetyltransferases (NATs) is another common pathway for primary amines. Investigations would determine the rate and extent of acetylation, often with consideration of genetic polymorphisms in NAT enzymes that can lead to "slow" or "fast" acetylator phenotypes.

A representative data table for such findings would typically appear as follows, though it is important to reiterate that the following is a template and does not represent actual data for the specified compound.

| Conjugation Pathway | Enzyme Family | Primary Metabolite Formed | In Vitro System | Kinetic Parameters (Km, Vmax) |

| Glucuronidation | UGTs | N-glucuronide | Human Liver Microsomes | Not Available |

| Sulfation | SULTs | N-sulfate | Human Liver Cytosol | Not Available |

| Acetylation | NATs | N-acetyl conjugate | Recombinant NAT1/NAT2 | Not Available |

Pharmacokinetic Profiling in Preclinical Models (In Vitro and In Vivo)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Assessment of Plasma Protein Binding and Distribution

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and for elimination. In vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation are commonly used to determine the percentage of the compound bound to plasma proteins from various species.

A hypothetical data table summarizing such findings would be structured as follows:

| Species | Plasma Protein Binding (%) | Major Binding Protein(s) | Method |

| Mouse | Not Available | Not Available | Equilibrium Dialysis |

| Rat | Not Available | Not Available | Equilibrium Dialysis |

| Dog | Not Available | Not Available | Ultrafiltration |

| Human | Not Available | Not Available | Equilibrium Dialysis |

Permeability Studies Across Biological Barriers (e.g., Caco-2 cell monolayers)

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of orally administered drugs. These studies measure the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability.

A sample data table for Caco-2 permeability data is presented below:

| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| Apical to Basolateral (A-B) | Not Available | Not Available | Not Available |

| Basolateral to Apical (B-A) | Not Available |

Structure-Activity Relationship (SAR) Studies for Bioactivity (using synthesized analogues)

SAR studies involve the synthesis of a series of structurally related compounds (analogues) to investigate how specific chemical modifications affect their biological activity. By systematically altering different parts of the this compound scaffold (e.g., modifying the chlorophenyl group, the methylbutan chain, or the amine), researchers could identify key structural features required for its bioactivity.

An illustrative SAR data table might look like this, where "R" represents different substituents at a particular position on the molecule:

| Analogue | Modification (R-group) | In Vitro Bioactivity (e.g., IC₅₀, EC₅₀) | Key Finding |

| Parent Compound | 4-Chloro | Not Available | Baseline activity |

| Analogue 1 | 4-Fluoro | Not Available | Effect of halogen substitution |

| Analogue 2 | 4-Methyl | Not Available | Effect of electron-donating group |

| Analogue 3 | 3-Chloro | Not Available | Effect of substituent position |

| Analogue 4 | - | Not Available | Modification of the alkyl chain |

Advanced Analytical Method Development for Research on 2 4 Chlorophenyl 3 Methylbutan 1 Amine

Chromatographic Methodologies for Purity Assessment, Quantification, and Impurity Profiling

Chromatography is the cornerstone for separating and quantifying 2-(4-Chlorophenyl)-3-methylbutan-1-amine from related substances and impurities. The development of specific methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) allows for the comprehensive evaluation of the compound's purity and the identification of any process-related or degradation impurities.

A reverse-phase HPLC (RP-HPLC) method is a primary technique for the purity assessment and quantification of this compound. Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. pensoft.net

A typical method would be developed on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.net The method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.net Validation encompasses testing for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japtronline.comms-editions.cl

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This interactive table summarizes typical starting conditions for an HPLC method.

Validation studies would demonstrate the method's reliability. Linearity is typically established across a concentration range, yielding a correlation coefficient (R²) greater than 0.99. japtronline.comd-nb.info Accuracy is confirmed by recovery studies at different concentration levels, with results typically falling within 98-102%. d-nb.info Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) required to be less than 2%. japtronline.com

Table 2: Summary of HPLC Method Validation Results

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |

This interactive table presents common validation parameters and their expected outcomes.

Gas Chromatography (GC) is particularly well-suited for analyzing volatile and semi-volatile impurities that may be present in this compound. This includes the profiling of organic volatile impurities (OVIs) or residual solvents from the manufacturing process. thermofisher.comnih.gov

Headspace GC (HS-GC) is the preferred technique for residual solvent analysis because it introduces only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile active ingredient. chromatographyonline.com The sample is dissolved in a high-boiling point solvent (such as DMSO or DMF), heated in a sealed vial to partition the volatile solvents into the headspace, and an aliquot of the gas phase is injected for analysis. orbitscience.comthermofisher.comitwreagents.com The method is designed to detect and quantify solvents that are classified by the ICH based on their toxicity. itwreagents.com

Table 3: Typical Headspace GC Conditions for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Column | 6% cyanopropylphenyl–94% dimethylpolysiloxane (e.g., DB-624) |

| Vial Equilibration Temp | 80 °C |

| Vial Equilibration Time | 30 min |

| Carrier Gas | Helium |

| Injector Temperature | 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This interactive table outlines standard parameters for a Headspace GC analysis.

The method must be capable of separating and quantifying solvents from Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). orbitscience.comitwreagents.com System suitability is established by ensuring adequate resolution between critical solvent pairs. chromatographyonline.com

The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers can have different physiological effects, it is critical to separate and quantify them. eijppr.com Chiral chromatography is the primary method for determining enantiomeric purity. nih.gov

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. eijppr.comnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used and have demonstrated high success rates for separating a broad range of chiral compounds, including amines. researchgate.netresearchgate.net The separation often relies on interactions like hydrogen bonding, π-π interactions, and steric hindrance to form transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com Normal-phase chromatography, using mobile phases like hexane/isopropanol, is frequently employed for these separations. researchgate.net

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25 °C |

This interactive table provides a typical setup for a chiral HPLC separation.

The method's performance is characterized by the retention factors (k), the separation factor (α), and the resolution (Rs) between the enantiomeric peaks. A successful method will show baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess (ee). yakhak.org

Hyphenated Techniques for Comprehensive Analysis and Trace Compound Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex samples. Techniques such as LC-MS/MS and GC-MS are indispensable for the structural elucidation of unknown impurities and the identification of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. ijsdr.org This technique is invaluable for identifying and quantifying trace-level impurities and for metabolite identification studies. researchgate.netnih.gov After chromatographic separation, compounds are ionized and fragmented, providing a unique mass spectrum that can be used for structural confirmation. ijsdr.org The ability to perform Selected Reaction Monitoring (SRM) allows for highly sensitive quantification of target analytes in complex biological matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly used for the analysis of volatile and semi-volatile compounds. thermofisher.com It is a powerful tool for impurity profiling, allowing for the identification of unknown peaks in a GC chromatogram by comparing their mass spectra to library databases or through spectral interpretation. ijsdr.org The high resolution and accurate mass measurement capabilities of modern MS systems aid in the unambiguous identification of chemical structures. thermofisher.com

Table 5: Application of Hyphenated Techniques for Impurity and Metabolite Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS/MS | Metabolite Identification in Plasma | Molecular weight and structural fragments of metabolites (e.g., hydroxylated, N-oxidized species) |

| GC-MS | Impurity Profiling of Drug Substance | Identification of process-related impurities and degradation products |

This interactive table highlights the primary uses of LC-MS/MS and GC-MS in compound analysis.

For metabolite studies, LC-MS/MS can detect and characterize metabolic products of this compound from in vitro or in vivo samples, providing critical information on its biotransformation pathways. rug.nl

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the precise determination of compound concentration and purity without the need for an identical reference standard of the analyte. nih.govresearchgate.net The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, making it an inherently quantitative technique. ethz.ch

In a typical ¹H qNMR experiment, a certified internal standard with a known concentration is added to a sample containing a known mass of the this compound. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity or concentration of the analyte can be calculated with high accuracy and precision. resolvemass.canih.gov qNMR is particularly useful for qualifying reference materials and can serve as an orthogonal technique to chromatography for purity assignments. nih.govnih.gov

Table 6: Comparison of qNMR and HPLC for Purity Determination

| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Reference Standard | Requires a certified internal standard (can be structurally unrelated). | Requires a specific, high-purity reference standard of the analyte. |

| Quantification Basis | Signal area is directly proportional to molar concentration. | Response factor depends on the analyte's chromophore. |

| Selectivity | High; resolves signals based on chemical environment. | Depends on chromatographic resolution. |

| Analysis Time | Relatively short. | Can be longer due to column equilibration and run times. |

| Destructive | No. | Yes (sample is consumed). |

This interactive table compares the key features of qNMR and HPLC for quantitative analysis.

The non-destructive nature of qNMR also allows the sample to be recovered for further analysis if needed. resolvemass.ca Its capability for concurrent identification and quantification makes it a powerful tool in pharmaceutical analysis. nih.gov

Future Research Directions and Broader Academic Implications for 2 4 Chlorophenyl 3 Methylbutan 1 Amine

Exploration of its Role as a Synthetic Intermediate for Complex Chemical Architectures

The structure of 2-(4-chlorophenyl)-3-methylbutan-1-amine makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The primary amine group serves as a reactive handle for a wide array of chemical transformations, including amidation, alkylation, and condensation reactions. These reactions can be employed to construct larger, more intricate molecular frameworks.

Sterically hindered amines, such as the one in this compound, are valuable in medicinal chemistry for creating drug candidates with improved solubility and metabolic stability. enamine.net The bulky isopropyl group adjacent to the amine can influence reaction selectivity and the conformational properties of the resulting products.

Future research could focus on utilizing this compound as a precursor for novel heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of substituted pyrroles, pyrazoles, or benzodiazepines. The 4-chlorophenyl group is a common feature in many biologically active compounds, and incorporating this moiety via the amine building block could lead to new therapeutic agents. Research has shown that related N-(4-chlorophenyl) substituted compounds can be used to synthesize complex pyrano[2,3-c]pyrazoles and 1,3,5-oxadiazine derivatives. semanticscholar.orgmdpi.com Similarly, intramolecular cyclization of derivatives of 4-((4-chlorophenyl)amino) compounds has been used to create complex pyrrol-3-one structures, suggesting a pathway for creating novel heterocyclic systems from the subject compound. mdpi.com

The following table outlines potential synthetic transformations for this compound to generate complex molecular architectures.

| Reaction Type | Reagent Class | Potential Product Architecture |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydro-β-carbolines |

| Bischler-Napieralski Reaction | Acyl Halides | Dihydroisoquinolines |

| Paal-Knorr Synthesis | 1,4-Dicarbonyls | Substituted Pyrroles |

| Multi-component Reactions | Various | Diverse Heterocyclic Scaffolds |

These synthetic pathways could yield novel compounds with unique three-dimensional shapes and functionalities, suitable for screening in drug discovery programs or for use as ligands in catalysis.

Potential Applications in Materials Science or Supramolecular Chemistry Research

The structural features of this compound also suggest its potential utility in materials science and supramolecular chemistry. The interplay between the polar amine group, capable of forming hydrogen bonds, and the nonpolar, aromatic chlorophenyl ring could be exploited to create self-assembling systems and novel materials.

In supramolecular chemistry, the ability of the amine group to act as a hydrogen bond donor is significant. This could enable the molecule to form well-ordered assemblies, such as sheets, fibers, or gels, through non-covalent interactions. The steric hindrance provided by the alkyl portion of the molecule can play a crucial role in directing the geometry of these supramolecular networks. rsc.org The 4-chlorophenyl group can participate in π-π stacking and halogen bonding, further stabilizing such assemblies and influencing their electronic properties. acs.orgdcu.ie

In the field of materials science, the compound could serve as a monomer or a modifying agent in the creation of advanced polymers. Hindered amine light stabilizers (HALS) are a class of compounds used to protect polymers from UV degradation by scavenging free radicals. wikipedia.orgyoutube.com The sterically hindered amine in this compound is a key structural feature of HALS, suggesting that it could be incorporated into polymer backbones or used as an additive to enhance the durability and lifespan of materials exposed to sunlight. Furthermore, molecules containing a 4-chlorophenyl group have been investigated for their non-linear optical (NLO) properties, opening a possibility for developing new NLO materials based on this scaffold. tandfonline.com

Future research could involve:

Crystal engineering studies: Investigating the solid-state packing of the molecule and its derivatives to understand the dominant intermolecular interactions.

Polymer synthesis: Incorporating the amine into polymers like polyamides or polyimides to create materials with enhanced thermal stability or specific optical properties.

Gelation studies: Exploring the ability of derivatives to form supramolecular gels in various solvents for potential applications in soft materials.

Conceptual Design of Advanced Chemical Probes Based on its Molecular Scaffold

A chemical probe is a molecule designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The molecular scaffold of this compound provides a solid foundation for the conceptual design of such probes.

The primary amine is a key functional group that can be readily modified to attach various reporter tags without significantly altering the core structure. This allows for the creation of a suite of probes for different applications.

Conceptual Probe Design:

| Probe Component | Modification Strategy | Purpose |

| Reporter Tag | Acylation or alkylation of the primary amine with a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule. | To enable visualization by fluorescence microscopy or detection and isolation via streptavidin binding. |

| Reactive Group | Introduction of a photoreactive group (e.g., benzophenone, diazirine) or a Michael acceptor onto the molecule. | To allow for covalent cross-linking to the biological target upon activation, facilitating target identification. |

| Affinity/Selectivity Moiety | The 4-chlorophenyl group itself can act as a recognition element. Its properties can be tuned by synthesizing analogs with different substituents on the phenyl ring. | To modulate the binding affinity and selectivity of the probe for its intended biological target. |

The design of such probes would enable researchers to investigate the biological interactions of molecules with this particular pharmacophore. mdpi.com For instance, if a drug candidate containing this scaffold is developed, a corresponding chemical probe could be synthesized to identify its protein targets, elucidate its mechanism of action, and study its off-target effects. This approach is a cornerstone of modern chemical biology and drug discovery. ljmu.ac.ukrsc.org

Q & A

Q. What synthetic routes are available for 2-(4-chlorophenyl)-3-methylbutan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-(4-chlorophenyl)-3-methylbutanal using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Optimization involves pH control (maintained at 6–7) and temperature modulation (40–60°C). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For scale-up, crystallization from ethanol/water mixtures enhances purity (≥98%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?